Cas no 1199773-33-5 (1-t-Butyl-benzoimidazole-6-carboxylic acid)

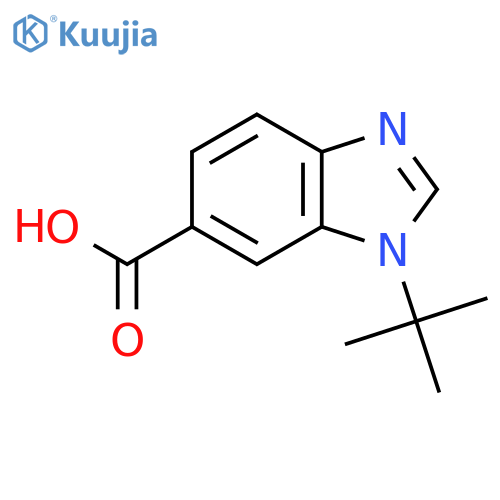

1199773-33-5 structure

商品名:1-t-Butyl-benzoimidazole-6-carboxylic acid

CAS番号:1199773-33-5

MF:C12H14N2O2

メガワット:218.251762866974

MDL:MFCD11043013

CID:856234

PubChem ID:53216914

1-t-Butyl-benzoimidazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(tert-Butyl)-1H-benzo[d]imidazole-6-carboxylic acid

- 1-t-Butyl-benzoimidazole-6-carboxylic acid

- ZXB77333

- DB-363776

- 1-tert-Butyl-benzoimidazole-6-carboxylic Acid

- 3-TERT-BUTYL-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID

- 3-tert-butylbenzimidazole-5-carboxylic acid

- DTXSID60682043

- BS-20023

- CS-0212664

- 1-tert-butyl-1H-1,3-benzodiazole-6-carboxylic acid

- 1H-Benzimidazole-6-carboxylic acid, 1-(1,1-dimethylethyl)-

- AKOS015838038

- 1-tert-butylbenzoimidazole-6-carboxylic acid

- 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid

- 1199773-33-5

- MFCD11043013

-

- MDL: MFCD11043013

- インチ: InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-5-4-8(11(15)16)6-10(9)14/h4-7H,1-3H3,(H,15,16)

- InChIKey: AGJWGCANKYVLTQ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 218.105527694g/mol

- どういたいしつりょう: 218.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 55.1Ų

1-t-Butyl-benzoimidazole-6-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-t-Butyl-benzoimidazole-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA33397-5g |

1-t-Butyl-benzoimidazole-6-carboxylic acid |

1199773-33-5 | 97% | 5g |

$662.00 | 2024-04-20 | |

| A2B Chem LLC | AA33397-1g |

1-t-Butyl-benzoimidazole-6-carboxylic acid |

1199773-33-5 | 97% | 1g |

$176.00 | 2024-04-20 | |

| Ambeed | A570871-1g |

1-(tert-Butyl)-1H-benzo[d]imidazole-6-carboxylic acid |

1199773-33-5 | 95+% | 1g |

$191.0 | 2024-04-25 | |

| 1PlusChem | 1P000QDX-1g |

1H-Benzimidazole-6-carboxylic acid, 1-(1,1-dimethylethyl)- |

1199773-33-5 | 97% | 1g |

$183.00 | 2025-02-18 | |

| abcr | AB273174-1 g |

1-t-Butyl-benzoimidazole-6-carboxylic acid; 97% |

1199773-33-5 | 1 g |

€297.00 | 2023-07-20 | ||

| abcr | AB273174-1g |

1-t-Butyl-benzoimidazole-6-carboxylic acid, 97%; . |

1199773-33-5 | 97% | 1g |

€297.00 | 2025-02-19 | |

| TRC | B693273-250mg |

1-t-Butyl-benzoimidazole-6-carboxylic acid |

1199773-33-5 | 250mg |

$ 190.00 | 2023-04-18 | ||

| TRC | B693273-500mg |

1-t-Butyl-benzoimidazole-6-carboxylic acid |

1199773-33-5 | 500mg |

$ 293.00 | 2023-04-18 | ||

| abcr | AB273174-5 g |

1-t-Butyl-benzoimidazole-6-carboxylic acid; 97% |

1199773-33-5 | 5 g |

€1,062.00 | 2023-07-20 | ||

| Chemenu | CM159609-5g |

1-(tert-butyl)-1H-benzo[d]imidazole-6-carboxylic acid |

1199773-33-5 | 95% | 5g |

$533 | 2021-06-08 |

1-t-Butyl-benzoimidazole-6-carboxylic acid 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1199773-33-5 (1-t-Butyl-benzoimidazole-6-carboxylic acid) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1199773-33-5)1-t-Butyl-benzoimidazole-6-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):172.0